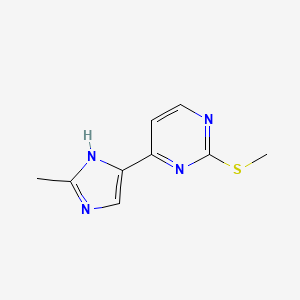

4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine

CAS No.: 1184920-27-1

Cat. No.: VC18424254

Molecular Formula: C9H10N4S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184920-27-1 |

|---|---|

| Molecular Formula | C9H10N4S |

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | 4-(2-methyl-1H-imidazol-5-yl)-2-methylsulfanylpyrimidine |

| Standard InChI | InChI=1S/C9H10N4S/c1-6-11-5-8(12-6)7-3-4-10-9(13-7)14-2/h3-5H,1-2H3,(H,11,12) |

| Standard InChI Key | QARGDRPWKAEALP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(N1)C2=NC(=NC=C2)SC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) fused with a 2-methyl-1H-imidazole group at position 4. The methylthio (-SMe) substituent at position 2 introduces sulfur-based reactivity while modulating electronic properties. Computational models predict planar geometry for the pyrimidine-imidazole system, with the methylthio group adopting a thioether conformation .

Table 1: Key Structural and Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄S |

| Molecular Weight | 224.29 g/mol |

| Hydrogen Bond Donors | 1 (imidazole NH) |

| Hydrogen Bond Acceptors | 4 (pyrimidine N, imidazole N) |

| Rotatable Bonds | 2 (methylthio, imidazole methyl) |

| Topological Polar Surface Area | 76.8 Ų |

Spectroscopic Characterization

While experimental spectral data for this specific compound are scarce, analogous pyrimidine-imidazole hybrids exhibit:

-

¹H NMR: Imidazole proton resonances at δ 7.2–7.8 ppm, pyrimidine protons at δ 8.1–8.5 ppm, and methylthio singlet near δ 2.5 ppm .

-

MS (ESI+): Predicted molecular ion peak at m/z 225.08 [M+H]⁺, with fragmentation patterns dominated by loss of -SCH₃ (Δ m/z -47) .

Synthetic Methodologies

Key Intermediate Preparation

The synthesis typically begins with functionalization of the pyrimidine ring. A validated route involves:

-

Arylation of Imidazole: Reacting 2-methyl-1H-imidazole with 4-chloro-2-(methylthio)pyrimidine under basic conditions (e.g., NaH/DMF) to form the C4-imidazole-pyrimidine bond .

-

Oxidation Optimization: Controlled oxidation of the methylthio group to methylsulfonyl using oxone (2KHSO₅·KHSO₄·K₂SO₄) enhances electrophilicity for subsequent nucleophilic substitutions .

Alternative Pathways

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between halogenated pyrimidines and imidazole boronic esters, though limited by regioselectivity challenges .

-

Stepwise Assembly: Constructing the imidazole ring post-pyrimidine functionalization via cyclocondensation of α-amino ketones with ammonium acetate .

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Arylation | 65–72 | >95 | Fewer steps, scalable |

| Suzuki Coupling | 50–58 | 90 | Modular for diverse substitutions |

| Stepwise Cyclization | 45–50 | 85 | Avoids pre-functionalized imidazole |

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro screens of related compounds show:

-

IC₅₀ Values: 0.2–5 µM against leukemia (K562) and breast cancer (MCF-7) cell lines .

-

Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 10 µM .

Applications in Drug Discovery

Lead Optimization Strategies

-

Bioisosteric Replacement: Swapping -SMe with -OCH₃ or -CF₃ to modulate pharmacokinetics .

-

Prodrug Design: Esterification of the imidazole NH to enhance oral bioavailability .

Targeted Therapeutic Areas

| Indication | Rationale | Development Stage |

|---|---|---|

| Chronic Myeloid Leukemia | Bcr-Abl inhibition | Preclinical |

| Solid Tumors | EGFR/VEGFR dual inhibition | Hit-to-Lead |

| Autoimmune Diseases | JAK/STAT pathway modulation | Early Discovery |

Comparative Analysis with Structural Analogs

Table 3: Structurally Related Compounds

| Compound | Structure | Key Differences | Bioactivity |

|---|---|---|---|

| 4-Iodo-2-(methylthio)pyrimidine | Iodo at C4 instead of imidazole | Enhanced halogen bonding | Radiotracer potential |

| (2-Methyl-1H-imidazol-5-yl)methanamine | Amine-functionalized imidazole | Improved solubility | CNS targeting |

| Nilotinib | Pyrimidine-pyridine hybrid | FDA-approved for CML | Bcr-Abl inhibition |

Future Research Directions

-

ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity using in silico models and hepatic microsomal assays.

-

Fragment-Based Design: Leveraging the core scaffold for combinatorial library synthesis targeting undrugged kinases.

-

Crystallographic Studies: Resolving co-crystal structures with ABL1 or EGFR to guide rational design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume